(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is a complex organic compound with a unique structure that includes a benzoisothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid typically involves multiple steps. One common method includes the reaction of 2,2’-dithiosalicylic acid with a halogenating agent to form 2,2’-dithiobisbenzoyl halide. This intermediate is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be selectively oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can modify the benzoisothiazole ring, leading to different derivatives.
Substitution: Various substitution reactions can occur on the benzoisothiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used as an oxidizing agent for this compound.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar benzoisothiazole core and has been studied for its multifunctional anti-Alzheimer’s properties.
Benzothieno-[3,2’-f][1,3]oxazepines: These compounds also contain a fused heterocyclic system and exhibit various biological activities.
Uniqueness
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is unique due to its specific structure, which allows for a diverse range of chemical modifications and applications. Its ability to undergo selective oxidation and its potential therapeutic effects make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H13NO3S |
---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
WWXBUKVYEVDASM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.